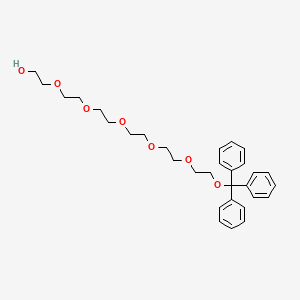

Tr-PEG7

描述

Tr-PEG7 is a PEG linker containing a trityl alcohol protecting group . The trityl group can be removed under acidic conditions or through hydrogenolysis . The hydrophilic PEG linker increases the water solubility properties of compounds . Increasing the number of ethylene glycol units within a PEG chain improves their water solubility properties .

Molecular Structure Analysis

This compound has a molecular formula of C31H40O7 . It contains a TBDMS alcohol protecting group and a terminal hydroxyl group . The TBDMS can be removed in the presence of acetyl chloride .Chemical Reactions Analysis

The trityl group in this compound can be removed under acidic conditions or through hydrogenolysis . The hydroxyl group can be derivatized to other reactive functional groups for conjugation .Physical And Chemical Properties Analysis

This compound has a molecular weight of 524.7 g/mol . The hydrophilic PEG linker increases the water solubility properties of compounds .科学研究应用

基因和药物传递系统

PEG及其衍生物,如mPEG-anthracene,在基因和药物传递系统中至关重要,因为它们能够在体外运输miRNA和siRNA。这些聚合物与tRNA相互作用,影响其稳定性、聚集和颗粒形成,这对于成功将遗传物质或药物传递至靶细胞或组织是至关重要的(Froehlich et al., 2012)。此外,PEG化是一种策略,通过保护表面免受聚集并增强系统循环时间,提高基于纳米颗粒的药物和基因传递的效率(Suk et al., 2016)。

基因标记的检测

PEG化的烷硫醇已被用于增强基因标记的电化学检测,例如涉及乳腺癌的标记。这种生物传感器技术的进步允许在检测目标DNA序列时具有高灵敏度和特异性,对治疗诊断学和药物基因组学领域有重要贡献(Henry et al., 2010)。

蛋白质PEG化

将PEG共价附着到肽和蛋白质上,称为PEG化,用于增强这些生物分子的治疗潜力。这种修饰导致溶解度增加、免疫原性降低和系统循环延长,这对于提高基于蛋白质的药物的疗效至关重要(Roberts et al., 2002)。

基于纳米颗粒的疗法

PEG包被的二氧化硅纳米颗粒已成为药物(如姜黄素)的有前途的载体,提供了在癌症治疗中增强生物利用度和治疗效果。这些纳米颗粒促进了控制药物释放和成像,突显了PEG衍生物在纳米医学中的多功能能力(Elbialy et al., 2020)。

肿瘤特异性成像

已经探索了PEG衍生物在肿瘤特异性成像中的应用,研究显示了利用PEG-启动子驱动的基因表达来检测各种癌症模型中微转移疾病的潜力。这种方法利用PEG的独特性质来增强分子遗传成像技术的特异性和疗效(Bhang et al., 2010)。

作用机制

Target of Action

Tr-PEG7, also known as Tr-PEG6-OH, is primarily used as a PROTAC linker . PROTACs (Proteolysis-Targeting Chimeras) are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound are therefore the proteins that are intended to be degraded by the PROTAC molecule it helps to form .

Mode of Action

This compound interacts with its targets through the formation of PROTAC molecules . It serves as a linker between the E3 ubiquitin ligase ligand and the ligand for the protein targeted for degradation . This allows the PROTAC molecule to bring the E3 ligase and the target protein into close proximity, facilitating the transfer of a ubiquitin molecule from the E3 ligase to the target protein . The ubiquitinated protein is then recognized by the proteasome and degraded .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell . By facilitating the ubiquitination of specific proteins, this compound indirectly influences this pathway and can alter the levels of specific proteins within the cell .

Pharmacokinetics

The pharmacokinetics of this compound are largely determined by its role as a linker in PROTAC molecules . As a polyethylene glycol (PEG) derivative, this compound can enhance the water solubility of compounds . This can potentially improve the absorption, distribution, metabolism, and excretion (ADME) properties of the PROTAC molecules it forms, thereby enhancing their bioavailability .

Result of Action

The primary result of this compound’s action is the degradation of specific proteins within the cell . By facilitating the formation of PROTAC molecules, this compound allows for the targeted degradation of proteins . This can have a wide range of effects at the molecular and cellular level, depending on the specific protein being targeted .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the stability of the PROTAC molecules it forms . Additionally, the presence of other compounds in the environment can potentially interfere with the action of this compound . More research is needed to fully understand how different environmental factors influence the action, efficacy, and stability of this compound .

未来方向

属性

IUPAC Name |

2-[2-[2-[2-[2-(2-trityloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H40O7/c32-16-17-33-18-19-34-20-21-35-22-23-36-24-25-37-26-27-38-31(28-10-4-1-5-11-28,29-12-6-2-7-13-29)30-14-8-3-9-15-30/h1-15,32H,16-27H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEVXYMFPGMBKNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H40O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

524.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

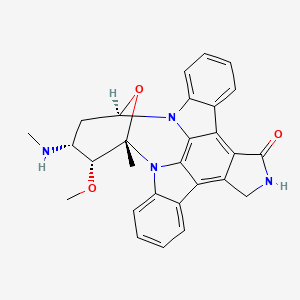

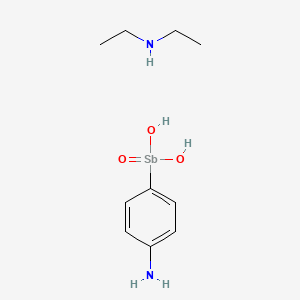

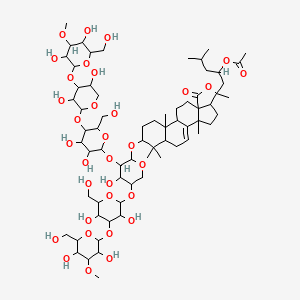

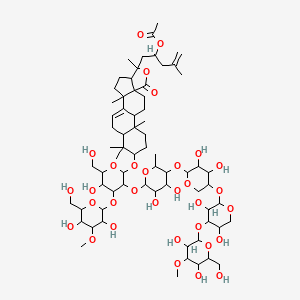

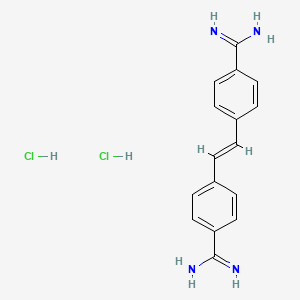

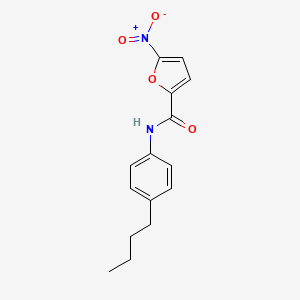

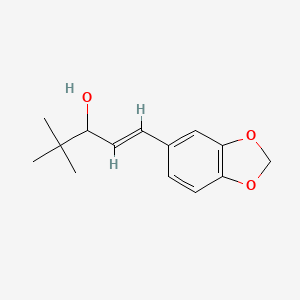

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(methylcarbamoyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-2-phenylacetamide](/img/structure/B1682488.png)

![4-[({N-[(4-Oxo-3,4-dihydro-1-phthalazinyl)acetyl]alanyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B1682492.png)

![2-(4-Fluorophenylamino)thiazolo[4,5-B]pyridine-5,7-diol](/img/structure/B1682493.png)